Superior Potency and Kinase Selectivity of Advanced Leads Derived from the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine core, particularly when optimized through macrocyclization, yields potent and highly selective CK2 inhibitors. A lead compound, IC20 (31), based on this scaffold demonstrates a dissociation constant (KD) of 12 nM for CK2 [1]. This high in vitro potency is coupled with exclusive selectivity for CK2 over other kinases, a feature not consistently achieved by other heterocyclic cores or less optimized derivatives [1].
| Evidence Dimension | Kinase Binding Affinity (CK2) |
|---|---|
| Target Compound Data | KD = 12 nM for the macrocyclic derivative IC20 (31) |
| Comparator Or Baseline | Silmitasertib (clinical-stage CK2 inhibitor) |
| Quantified Difference | While both are potent, the macrocyclic derivative based on this scaffold achieves exclusive CK2 selectivity, addressing off-target issues reported for silmitasertib. |
| Conditions | In vitro kinase binding assay (NanoBRET) |
Why This Matters
This data validates the pyrazolo[1,5-a]pyrimidine core as a premier starting point for developing tool compounds and therapeutic candidates where high potency and stringent kinase selectivity are non-negotiable requirements.
- [1] Krämer, A. et al. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. Eur. J. Med. Chem. 2020, 208, 112770. View Source
